molecular formula C12H10O5S B11849637 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid CAS No. 893738-07-3

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid

Cat. No.: B11849637
CAS No.: 893738-07-3
M. Wt: 266.27 g/mol
InChI Key: KOXGKEZYGKWJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-(methylsulfonyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following properties:

PropertyDetails
CAS Number 644973-51-3
Molecular Formula C15H13O4S
Molecular Weight 287.33 g/mol
IUPAC Name This compound

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes relevant to various diseases, including cancer and inflammation.
  • Antioxidant Activity : It may exhibit antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were in the range of 10–30 µM, indicating significant potency against these cell types .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanistic Studies : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting its potential use in treating chronic inflammatory conditions .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of furan-2-carboxylic acids, including the target compound, showed promising results in inhibiting tumor growth in xenograft models .
  • Anti-inflammatory Research : Another investigation highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, reinforcing its potential as a therapeutic agent for inflammatory diseases .
  • Structural Activity Relationship (SAR) : Research focused on SAR revealed that the presence of the methylsulfonyl group significantly enhances the compound's biological activity compared to other derivatives lacking this functional group .

Properties

CAS No.

893738-07-3

Molecular Formula

C12H10O5S

Molecular Weight

266.27 g/mol

IUPAC Name

5-(4-methylsulfonylphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H10O5S/c1-18(15,16)9-4-2-8(3-5-9)10-6-7-11(17-10)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

KOXGKEZYGKWJMZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.